
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that includes an ethoxy group and four phenyl groups attached to a dihydropyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves the reaction of benzoin with ethyl orthoformate under acid-catalyzed conditions . This reaction yields 2-ethoxy-4,5-diphenyl-1,3-dioxole, which can be further processed to obtain the desired compound. The reaction conditions often include the use of a carboxylic acid as a catalyst and pyrolysis under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolone ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-1,2-diphenylethanone: Shares the ethoxy and phenyl groups but has a different core structure.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Similar in having multiple phenyl groups but differs in the ring structure.
Uniqueness
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of an ethoxy group and four phenyl groups attached to a dihydropyrrolone ring
Propriétés
Numéro CAS |
89722-98-5 |
|---|---|
Formule moléculaire |
C30H25NO2 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
2-ethoxy-1,2,4,5-tetraphenylpyrrol-3-one |
InChI |
InChI=1S/C30H25NO2/c1-2-33-30(25-19-11-5-12-20-25)29(32)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)31(30)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Clé InChI |
YUUDCQVLNCCBIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)

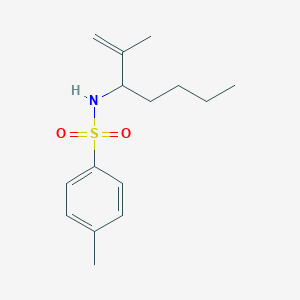
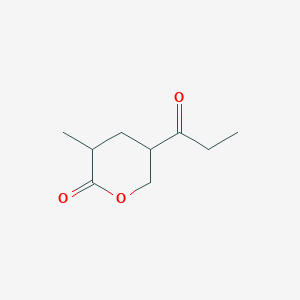
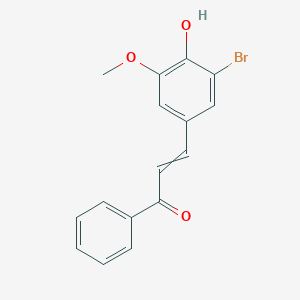
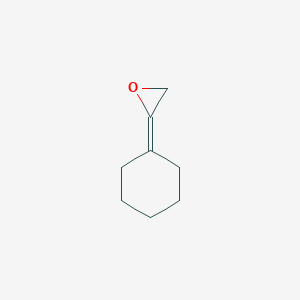
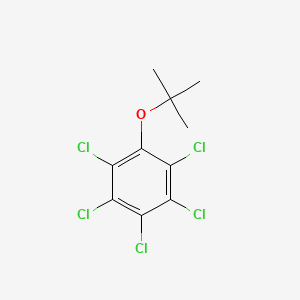
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
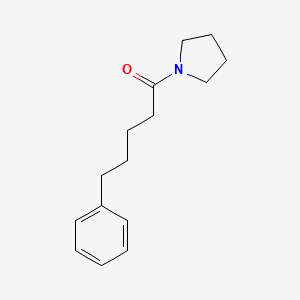

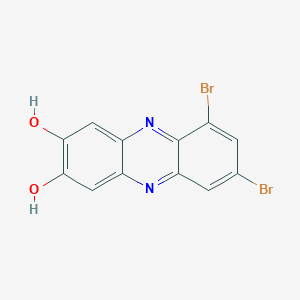
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
